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HTH-01-091

Kinase selectivity profiling MELK target validation Off-target deconvolution

Researchers using OTSSP167 for MELK target validation face confounding off-target effects. HTH-01-091 (CAS 2000209-42-5) is the selectivity-optimized MELK inhibitor designed to resolve these artifacts. • MELK IC50 10.5 nM; S(35) = 0.16; inhibits only 4% of kinases ≥90% at 1 μM • PI3K/mTOR pathway IC50 >600 nM, eliminating false antiproliferative signals • Validated in BBC cell lines: no strong antiproliferation, consistent with CRISPR/dTAG MELK degradation • For rigorous target validation and substrate identification. Bulk and custom sizes available for global shipping.

Molecular Formula C26H28Cl2N4O2
Molecular Weight 499.436
CAS No. 2000209-42-5
Cat. No. B607986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTH-01-091
CAS2000209-42-5
SynonymsHTH-01-091;  HTH 01-091;  HTH01-091;  HTH-01091;  HTH 01091;  HTH01091; 
Molecular FormulaC26H28Cl2N4O2
Molecular Weight499.436
Structural Identifiers
SMILESO=C1N([C@H]2CC[C@H](CN(C)C)CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34
InChIInChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)/t15-,19-
InChIKeyFUVRHGKKWNNBJX-RHDGDCLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HTH-01-091 (CAS 2000209-42-5): A Selectivity-Optimized MELK Inhibitor for Target Validation in Basal-Like Breast Cancer Research


HTH-01-091 (CAS 2000209-42-5) is a potent, cell-permeable, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with a biochemical IC50 of 10.5 nM [1]. Developed through a structure-guided optimization campaign from the promiscuous parent scaffold JW-7-25-1, HTH-01-091 was specifically engineered to address selectivity liabilities inherent to earlier-generation MELK inhibitors such as OTSSP167 [1]. It serves as a chemically distinct probe that enables clean dissection of MELK-dependent pharmacology from off-target-driven phenotypes, a capability critical for rigorous preclinical target validation in basal-like breast cancer (BBC) and other MELK-implicated malignancies [1].

MELK pathway inhibition study fit with selectivity-optimized chemical probe
Target engagement review
Cell-permeable ATP-competitive tool for basal-like breast cancer model studies
Kinase selectivity research workflow
Supports clean dissection of MELK-dependent pharmacology from off-target phenotypes
Model-response endpoint context

Why HTH-01-091 Cannot Be Substituted with OTSSP167 or Other In-Class MELK Inhibitors Without Compromising Target-Specific Interpretation


MELK inhibitors exhibit widely divergent kinome-selectivity profiles despite nominally sharing the same primary target. OTSSP167, the most commonly used MELK inhibitor in the literature, possesses a MELK IC50 of 0.41–0.5 nM but displays extensive polypharmacology, potently inhibiting numerous off-target kinases including PIK3CA, mTOR, GSK3A, and CDK7 [1]. This poor selectivity has been definitively shown to produce potent antiproliferative effects that are entirely independent of MELK inhibition, leading to erroneous attribution of MELK dependency in cancer cell lines [1][2]. HTH-01-091 was designed explicitly to resolve this confounding factor—its substantially narrowed target profile ensures that phenotypes observed in HTH-01-091-treated cells genuinely reflect MELK pharmacology rather than combined inhibition of multiple kinases. Substituting HTH-01-091 with OTSSP167, MRT199665, or even the parent compound JW-7-25-1 in any procurement decision for target validation studies would reintroduce the selectivity artifacts that the original discovery study was conducted to eliminate.

HTH-01-091
Selectivity-optimized MELK probe Engineered kinome-wide selectivity (S(35) 0.16) to attribute phenotypes to MELK, not off-target kinases
OTSSP167
Pan-kinase inhibitor with MELK polypharmacology Extensive off-target activity (PIK3CA, mTOR, GSK3A, CDK7) drives antiproliferative effects independent of MELK; may shift target-specific interpretation
JW-7-25-1 / MRT199665
Parent scaffold or intermediate selectivity Broader inhibition profiles may reintroduce selectivity artifacts; class-specific target validation context may not transfer

HTH-01-091 Quantitative Differentiation Evidence: Head-to-Head Performance Against Key MELK Inhibitor Comparators


Kinome-Wide Selectivity: HTH-01-091 vs. OTSSP167 — S(35) Score and Percent Kinase Inhibition at 1 μM

HTH-01-091 demonstrates substantially improved kinome-wide selectivity compared to the widely used MELK inhibitor OTSSP167. When profiled at 1 μM against a broad kinase panel, HTH-01-091 achieved an S(35) selectivity score of 0.16, indicating that only 16% of tested kinases were inhibited by ≥65% [1]. In a related orthogonal panel of 141 kinases (International Centre for Kinase Profiling, ICKP), HTH-01-091 at 1 μM specifically inhibited only 4% of kinases by ≥90% [1]. In contrast, OTSSP167 exhibits a far broader inhibition profile; the parent compound JW-7-25-1, from which HTH-01-091 was optimized, had an S(35) score of 0.54 at 10 μM (54% of kinases inhibited by ≥65%), and OTSSP167 similarly shows poor selectivity with numerous potent off-target hits including PIK3CA (IC50 66.5 nM), mTOR (IC50 35.7 nM), and GSK3A (IC50 1.6 nM) [1]. The selectivity of HTH-01-091 was explicitly described as 'greatly improved' relative to both JW-7-25-1 and OTSSP167 [1].

Kinome-Wide Selectivity
Head-to-head
S(35) 0.16 at 1 μM for HTH-01-091 vs. 0.54 for parent JW-7-25-1 at 10 μM
4% kinases inhibited ≥90% 141-kinase panel
Supports kinase selectivity interpretation for MELK target validation studies
ICKP radiometric assay; HTH-01-091 at 1 μM screening concentration
Kinase selectivity profiling MELK target validation Off-target deconvolution

Specificity Against PI3K/AKT/mTOR Pathway Kinases: HTH-01-091 vs. OTSSP167 and JW-7-25-1

A structurally defining feature of HTH-01-091 is its engineered loss of activity against PI3K/AKT/mTOR pathway kinases compared to its progenitor JW-7-25-1 and the commonly used OTSSP167. Biochemical IC50 measurements demonstrate that HTH-01-091 has no significant inhibitory activity against PIK3CA (IC50 962 nM), mTOR (IC50 632 nM), GSK3A (IC50 1740 nM), or CDK7 (IC50 1230 nM), all exceeding 600 nM [1]. In sharp contrast, OTSSP167 potently inhibits these same off-targets: PIK3CA IC50 = 66.5 nM, mTOR IC50 = 35.7 nM, GSK3A IC50 = 1.6 nM, and CDK7 IC50 = 49.1 nM [1]. The parent compound JW-7-25-1 also shows potent activity against these kinases with IC50 values of 5.5, 12.3, and 63.4 nM for PIK3CA, mTOR, and GSK3A, respectively [1]. This represents a >10–1000-fold improvement in selectivity for HTH-01-091 against these therapeutically relevant off-target kinases [1].

PI3K/mTOR Pathway Specificity
Head-to-head
HTH-01-091 off-target IC50 all >600 nM
PIK3CA 962 nM mTOR 632 nM GSK3A 1740 nM
Supports pathway-response interpretation free of PI3K/AKT/mTOR confounding
Reported selectivity fold-change >10–1000 vs. OTSSP167
PI3K/mTOR pathway selectivity Kinase inhibitor specificity Breast cancer pharmacology

Functional Annotation of MELK Dependency: Antiproliferative Activity Discriminates On-Target from Off-Target Effects

In 3-day antiproliferation assays across a six-cell-line panel of breast cancer cells (basal-like: MDA-MB-468, BT-549, HCC70; luminal: ZR-75-1, MCF7, T-47D), HTH-01-091 exhibited weak antiproliferative activity with IC50 values ranging from 3.87 to >10 μM [1]. By contrast, OTSSP167 demonstrated exceptionally potent growth inhibition with antiproliferative IC50 values of 0.014–0.106 μM across the same cell line panel—a difference of ≥300-fold [1]. The intermediate-selectivity inhibitor MRT199665 showed antiproliferative IC50 values of 0.39–5.89 μM, bridging the two extremes and correlating with its intermediate selectivity profile [1]. Crucially, subsequent CRISPR/Cas9-mediated MELK knockout and chemical-induced acute MELK degradation experiments in MDA-MB-468 cells confirmed no impairment of proliferation, demonstrating that the potent antiproliferative effects of OTSSP167 are entirely driven by off-target activity and not by MELK inhibition [1]. The weak antiproliferative activity of HTH-01-091 thus accurately reflects genuine MELK non-essentiality in these cell lines under standard culture conditions [1].

Antiproliferative Signature
Head-to-head
HTH-01-091 IC50 3.87–>10 μM vs. OTSSP167 0.014–0.106 μM across 6 breast cancer cell lines
≥300-fold difference MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, T-47D
Supports cell-model endpoint review; OTSSP167 antiproliferative effects are off-target driven
3-day CellTiter-Glo; CRISPR MELK KO confirms non-essentiality in these models
Antiproliferative IC50 Target dependency validation Breast cancer cell line panel

Cellular Target Engagement: ATP-Competitive Binding and MELK Protein Degradation Induction

HTH-01-091 is cell-permeable and engages MELK in intact MDA-MB-468 breast cancer cells in a dose-dependent, ATP-competitive manner, as demonstrated by ATP-biotin probe competition pull-down assays [1]. Treatment of MDA-MB-468 cells with HTH-01-091 at 0.1–10 μM for 1 hour produced dose-dependent reduction in the amount of MELK captured by streptavidin beads pre-loaded with an ATP-biotin probe, confirming intracellular target binding [1]. Furthermore, HTH-01-091 induces MELK protein degradation at concentrations ≥1 μM within 1–4 hours of treatment, an effect that is blocked by the proteasome inhibitor carfilzomib, demonstrating proteasome-dependent degradation [1]. In comparative immunoblotting experiments, OTSSP167 (1 μM) and HTH-01-091 (10 μM) both induced MELK degradation, but with different kinetics—OTSSP167 acting more rapidly due to its higher biochemical potency (IC50 0.5 nM vs. 10.5 nM) [1]. Critically, HTH-01-091 showed no binding to ERK1/2, confirming target specificity at the cellular level [1].

Cellular Target Engagement
Cross-study comparable
Dose-dependent ATP-biotin probe competition at 0.1–10 μM; MELK degradation ≥1 μM
MDA-MB-468 cells No ERK1/2 binding
Supports intracellular target-engagement assay context for MELK pharmacology studies
Degradation blocked by carfilzomib; proteasome-dependent
Cellular target engagement MELK degradation ATP-competitive probe

Enzymatic IC50 Values for Secondary Off-Targets: PIM and DYRK Kinase Family Activity

While HTH-01-091 achieves excellent selectivity against PI3K/mTOR pathway kinases, it retains measurable biochemical activity against a defined subset of kinases. Profiling through the International Centre for Kinase Profiling (ICKP) radiometric panel identified six kinases with enzymatic IC50 values below 100 nM at 1 μM screening concentration: MELK (10.5 nM), PIM1 (60.6 nM), PIM3 (IC50 not quantified but 1% activity remaining at 1 μM), RIPK2 (42.5 nM), DYRK3 (41.8 nM), and CLK2 (IC50 not quantified but low residual activity) [1]. The parent compound JW-7-25-1 showed a far broader inhibition profile with potent activity against numerous kinases (S(35) = 0.54) [1]. This defined secondary pharmacology profile is important for experimental interpretation: HTH-01-091 retains nanomolar activity against the PIM kinase family (PIM1, PIM2, PIM3), which are also serine/threonine kinases implicated in cell survival signaling, and the dual-specificity kinase DYRK3 [1]. Researchers using HTH-01-091 should account for potential PIM1/2/3 and DYRK3 contributions when interpreting cellular phenotypes, particularly in contexts where these kinases are co-expressed with MELK.

Secondary Pharmacology
Context-dependent
PIM1 60.6 nM, RIPK2 42.5 nM, DYRK3 41.8 nM; PIM3 and CLK2 residual activity noted
PIM/DYRK family activity requires pathway-response controls when co-expressed with MELK
ICKP radiometric panel; 4–6 kinases targeted below 100 nM
MELK inhibitor selectivity PIM kinase activity ICKP kinome panel

Chemical Structure Differentiation: Pyrimidoquinolinone Scaffold with 3,5-Dichloro-4-Hydroxyphenyl Substituent

The HTH-01-091 chemotype is structurally distinct from other MELK inhibitors, which affects both selectivity and physicochemical properties. The compound features a pyrimido[5,4-c]quinolin-2(1H)-one core with a 3,5-dichloro-4-hydroxyphenyl substituent at position 9 and a trans-4-[(dimethylamino)methyl]cyclohexyl group at N1 (molecular formula C26H28Cl2N4O2, molecular weight 499.43 g/mol) [1]. This scaffold was derived from iterative optimization of JW-7-25-1, with the dichloro-hydroxyphenyl group introduced to reduce kinase promiscuity [1]. Structurally, HTH-01-091 differs markedly from OTSSP167 (a naphthyridinone scaffold; IUPAC: 4-[2-(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-1-one derivative), NVS-MELK8a (a pyrazole-based inhibitor; IC50 2 nM), and MELK-T1 (a thieno[3,2-d]pyrimidine scaffold) [1]. The chemical structure with defined 3,5-dichloro-4-hydroxyphenyl moiety is critical for the selectivity profile, and substitutes that alter this group would be expected to compromise the selectivity gains demonstrated. The HTH-01-091 free base has a predicted LogP of 5 and tPSA of 68.7 Ų, and is typically formulated as the TFA salt for improved solubility in DMSO-based stock solutions [1].

Chemical Structure Identity
Supporting evidence
Pyrimido[5,4-c]quinolin-2(1H)-one scaffold with 3,5-dichloro-4-hydroxyphenyl at C9
MW 499.43 g/mol tPSA 68.7 Ų
Structure-selectivity relationship confirms chemical identity for procurement quality control
Trans-cyclohexyl stereochemistry required; purity ≥98% by HPLC
Chemical structure Pyrimidoquinolinone scaffold MELK inhibitor chemotype

HTH-01-091 Best-Fit Research and Industrial Application Scenarios Based on Selectivity Evidence


Definitive Preclinical MELK Target Validation in Basal-Like Breast Cancer Models

HTH-01-091 is the compound of choice for experiments designed to determine whether MELK catalytic activity is genuinely required for cell proliferation, survival, or other cancer-relevant phenotypes in basal-like breast cancer. Its documented kinome-wide selectivity (S(35) = 0.16) and absence of PI3K/mTOR pathway inhibition (IC50 all >600 nM) ensure that any observed biological effects can be attributed to MELK inhibition rather than polypharmacology [1]. This application is directly supported by the published demonstration that HTH-01-091, unlike OTSSP167, does not produce strong antiproliferative effects in BBC cell lines, consistent with CRISPR MELK knockout and dTAG-mediated acute MELK degradation results [1]. Procurement should be prioritized when the experimental goal is to reconcile contradictory literature attributing MELK dependency based on OTSSP167 or shRNA data.

Chemical Probe for MELK-Dependent Signaling Pathway Dissection Using Phosphoproteomics or Transcriptomics

HTH-01-091's clean selectivity profile makes it suitable for systems-level studies aimed at identifying bona fide MELK substrates and downstream signaling networks. The compound can be used at 1–10 μM for short-term treatments (1–4 hours) to induce MELK degradation while minimizing off-target kinase engagement, as validated by the observation that HTH-01-091 inhibits only 4% of kinases at ≥90% inhibition at 1 μM [1]. When coupled with phosphoproteomic or transcriptomic readouts, HTH-01-091 enables identification of MELK-dependent phosphorylation events and transcriptional programs without the confounding signal from mTOR/GSK3A pathway inhibition that would be present with OTSSP167 [1]. Researchers should incorporate PIM kinase inhibitor controls or PIM1/2/3 CRISPR knockout lines to account for the residual PIM family activity (PIM1 IC50 60.6 nM).

Selectivity Benchmarking Standard for Novel MELK Inhibitor Development Programs

In industrial drug discovery campaigns targeting MELK for oncology indications, HTH-01-091 serves as the selectivity-optimized reference compound against which new chemical matter should be benchmarked. Its S(35) score of 0.16 and defined secondary pharmacology profile (PIM1, RIPK2, DYRK3, CLK2) provide quantitative selectivity thresholds that novel MELK inhibitors should meet or exceed if the goal is to generate truly MELK-selective clinical candidates [1]. The direct head-to-head data against OTSSP167 (antiproliferative EC50 and off-target IC50 values) establish a selectivity profiling framework that can be replicated using the same ICKP or equivalent kinase panel assays [1]. Procurement of HTH-01-091 as a positive control in kinase selectivity panels enables program-level quality control of lead optimization efforts.

Application
Selection Property
Validation Focus
MELK target validation in basal-like breast cancer models
Kinome-wide selectivity (S(35) 0.16) and absence of PI3K/mTOR pathway inhibition
Antiproliferative assay context with CRISPR KO or degradation controls
MELK-dependent signaling dissection via phosphoproteomics
Clean kinase inhibition profile; only 4% kinases inhibited ≥90% at 1 μM
PIM kinase inhibitor controls or PIM1/2/3 CRISPR knockout lines
Selectivity benchmarking for novel MELK inhibitor development programs
Defined secondary pharmacology profile and quantitative selectivity thresholds
Replicate ICKP or equivalent kinase panel assays using HTH-01-091 as reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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